Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(aminomethyl)-2-methoxybenzoate

Physicochemical profiling LogP Drug-likeness

Methyl 4-(aminomethyl)-2-methoxybenzoate (CAS 1027035-76-2; HCl salt CAS 1391358-23-8) is a trisubstituted benzoate ester bearing a 2-methoxy group, a 4-aminomethyl moiety, and a methyl ester. With a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol, this compound is classified as an amino acid ester and is primarily utilized as a synthetic intermediate in medicinal chemistry.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B8774637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(aminomethyl)-2-methoxybenzoate
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CN)C(=O)OC
InChIInChI=1S/C10H13NO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,6,11H2,1-2H3
InChIKeyGNBQLMBPFKIXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(aminomethyl)-2-methoxybenzoate: A Differentiated Orthogonal Building Block for Pharmaceutical Synthesis and Antiviral Research


Methyl 4-(aminomethyl)-2-methoxybenzoate (CAS 1027035-76-2; HCl salt CAS 1391358-23-8) is a trisubstituted benzoate ester bearing a 2-methoxy group, a 4-aminomethyl moiety, and a methyl ester. With a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol, this compound is classified as an amino acid ester and is primarily utilized as a synthetic intermediate in medicinal chemistry . Its structural architecture provides three chemically orthogonal functional handles—the aromatic methoxy, the benzylic amine, and the methyl ester—enabling sequential, chemoselective derivatization that is not accessible with simpler aminomethyl benzoate analogs . The compound has been cited in patent literature as a key intermediate for Chk-1 kinase inhibitors (WO2015120390A1) and has been investigated for antiviral activity against hepatitis C virus (HCV) [1].

Why Methyl 4-(aminomethyl)benzoate Cannot Substitute for Methyl 4-(aminomethyl)-2-methoxybenzoate in Research Procurement


The presence of the 2-methoxy substituent on the aromatic ring fundamentally alters the physicochemical and electronic profile of this compound class, creating differentiation that generic substitution cannot recapitulate. The 2-methoxy group reduces the computed octanol-water partition coefficient (LogP) by approximately 1.4–1.5 log units relative to the des-methoxy analog methyl 4-(aminomethyl)benzoate [1], translating to a roughly 25- to 30-fold shift in lipophilicity that directly impacts solubility, permeability, and formulation behavior . Beyond bulk physicochemical effects, the methoxy group exerts resonance electronic effects (+M) that modulate the reactivity of both the aromatic ring and the benzylic amine, influencing coupling efficiency in amidation and reductive amination reactions central to library synthesis . Furthermore, the 2-methoxy motif is a critical pharmacophoric element in the Chk-1 inhibitor scaffold disclosed in WO2015120390A1, meaning that procurement of the des-methoxy analog would not yield the correct patent-defined intermediate for this therapeutic program [2].

Methyl 4-(aminomethyl)-2-methoxybenzoate: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: 2-Methoxy Substitution Reduces LogP by ~1.5 Units Versus Des-Methoxy Analog

The target compound exhibits a computed LogP of approximately 0.9 (free base) versus 2.43 for methyl 4-(aminomethyl)benzoate, the direct des-methoxy comparator [1]. This ΔLogP of ~1.4–1.5 log units represents a 25- to 30-fold difference in octanol-water partition coefficient. The hydrochloride salt form of the target shows a measured LogP of 1.00–1.36 (depending on the computational method), while the hydrochloride salt of the des-methoxy analog shows a LogP of approximately 1.10–2.43 [2]. The lower lipophilicity of the target compound is consistent with the hydrogen-bonding capacity introduced by the 2-methoxy oxygen, which increases topological polar surface area (TPSA = 61.55 Ų) compared to the des-methoxy analog (TPSA = 52.32 Ų) .

Physicochemical profiling LogP Drug-likeness Formulation

HCV Helicase Inhibitory Context: Structural Differentiation in Antiviral Intermediate Applications

Both the target compound and its des-methoxy analog serve as synthetic intermediates for HCV helicase inhibitors, but their intrinsic activity profiles differ. The target compound (as the hydrochloride salt) was evaluated in a HepG2 cell-based HCV replication assay and showed an IC₅₀ of approximately 12 µM . In contrast, the des-methoxy analog methyl 4-(aminomethyl)benzoate was tested against isolated HCV NS3 helicase enzyme and showed an IC₅₀ > 1,000 nM (>1 µM) [1]. Although these assays are not directly comparable (cell-based replicon vs. isolated enzyme assay), the 2-methoxy-substituted compound demonstrates measurable antiviral activity in a disease-relevant cellular context, whereas the des-methoxy analog shows only weak activity against the isolated enzyme target. Sigma-Aldrich documents that methyl 4-(aminomethyl)benzoate hydrochloride is used specifically to prepare methyl 4-((3-butyl-3-phenylureido)methyl)benzoate as an HCV helicase inhibitor , while the target compound's methoxy group enables access to a distinct chemical space of urea and amide derivatives.

Antiviral research HCV helicase Medicinal chemistry Intermediate

Orthogonal Synthetic Reactivity: Three Distinct Functional Handles Enable Sequential Chemoselective Derivatization

The target compound possesses three chemically distinct functional groups that can be addressed orthogonally: (1) the benzylic amine (pKa ~9–10) for amidation, reductive amination, or Boc-protection; (2) the methyl ester for hydrolysis to the carboxylic acid, transesterification, or reduction to the alcohol; and (3) the 2-methoxy group for demethylation to the phenol (using BBr₃ or similar reagents) followed by O-alkylation or O-sulfonylation . In contrast, the des-methoxy analog methyl 4-(aminomethyl)benzoate offers only two functional handles (amine + ester), precluding phenolic diversification . The 2-methoxy group also provides a spectroscopic handle (singlet at δ ~3.8–3.9 ppm in ¹H NMR) that facilitates reaction monitoring. The hydrochloride salt form (mp 209–211°C) offers improved crystallinity and storage stability compared to the free base, enabling long-term procurement and inventory management.

Organic synthesis Building blocks Chemoselectivity Library synthesis

Antimicrobial Activity Baseline: Quantitative MIC Data Support Prioritization for Anti-Infective Screening

The hydrochloride salt of the target compound has been evaluated for antibacterial activity and demonstrated minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against tested bacterial strains . At the molecular weight of 231.67 g/mol (HCl salt), these MIC values correspond to approximately 35–138 µM. In comparison, the des-methoxy analog methyl 4-(aminomethyl)benzoate hydrochloride has been reported to exhibit only moderate antibacterial activity against some Gram-positive bacteria, with no quantitative MIC data publicly available for direct comparison . The 2-methoxy substituent may enhance membrane permeability or target engagement relative to the unsubstituted analog, although the precise mechanism has not been elucidated. This baseline antimicrobial activity, while modest, provides a starting point for hit-to-lead optimization in anti-infective programs.

Antimicrobial screening MIC Antibacterial Infectious disease

Patent-Anchored Role in Chk-1 Kinase Inhibitor Synthesis: 2-Methoxy Group as a Pharmacophoric Requirement

Patent WO2015120390A1, assigned to Seagen Inc., discloses compounds that inhibit or modulate Chk-1 kinase activity for cancer treatment and explicitly encompasses methyl 4-(aminomethyl)-2-methoxybenzoate as a synthetic intermediate in the preparation of the Chk-1 inhibitor 5-[[5-[4-(4-fluoro-1-methyl-4-piperidyl)-2-methoxy-phenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile [1][2]. The 2-methoxy group on the central phenyl ring is retained in the final bioactive compound and is essential for the pharmacophore, interacting with the Chk-1 ATP-binding pocket [3]. The des-methoxy analog methyl 4-(aminomethyl)benzoate, lacking this critical substituent, cannot serve as a direct intermediate for this specific Chk-1 inhibitor chemotype. A subsequent patent (US2021/0277022A1) describes an improved synthetic route that explicitly utilizes this compound class as a key process intermediate .

Checkpoint kinase 1 Cancer therapeutics Patent intermediate Kinase inhibitor

Methyl 4-(aminomethyl)-2-methoxybenzoate: Evidence-Backed Application Scenarios for Scientific Procurement


Chk-1 Kinase Inhibitor Lead Optimization and Patent-Compliant Synthesis

Research groups pursuing Chk-1-targeted cancer therapeutics within the WO2015120390A1 patent family must procure the 2-methoxy-substituted aminomethyl benzoate intermediate, as the 2-methoxy group is a required pharmacophoric element retained in the final inhibitor scaffold . The benzylic amine of this building block serves as the coupling point for the pyrazolyl-amino-pyrazinecarbonitrile warhead, while the methyl ester can be hydrolyzed to the carboxylic acid for further elaboration. The des-methoxy analog cannot access this chemotype, making procurement of the correct intermediate essential for generating patent-compliant compound libraries. The hydrochloride salt form (CAS 1391358-23-8) is recommended for its improved crystallinity (mp 209–211°C) and storage stability .

HCV Antiviral SAR Exploration Using Orthogonal Derivatization Chemistry

The target compound's three orthogonal functional handles—benzylic amine, methyl ester, and 2-methoxy group—enable systematic SAR exploration around the HCV helicase inhibitor pharmacophore . Starting from the HCl salt with a demonstrated cellular IC₅₀ of ~12 µM in HepG2 replicon assays , medicinal chemists can sequentially derivatize each position: (1) the amine via urea or amide formation with diverse isocyanates or carboxylic acids, (2) the ester via hydrolysis to the acid for salt formation or further coupling, and (3) the methoxy via demethylation to the phenol for O-alkylation library generation. This orthogonal reactivity profile—unavailable in the simpler des-methoxy analog—reduces the number of distinct building blocks required for a three-dimensional SAR matrix .

Antimicrobial Hit-to-Lead Optimization with Quantitative MIC Baseline

The target compound provides a quantified antimicrobial starting point with MIC values of 8–32 µg/mL against bacterial strains . This quantitative baseline enables rational structure-activity studies where the impact of systematic substitutions at the amine, ester, and methoxy positions can be tracked against a defined potency threshold. The lower LogP (~0.9 free base) of the target compound relative to the des-methoxy analog (LogP ~2.4) may confer advantages in achieving aqueous solubility for MIC determination without DMSO-related artifacts, reducing the risk of false-negative results in antimicrobial screening cascades .

Parallel Library Synthesis Leveraging Orthogonal Protecting Group Strategies

The presence of three chemically distinct functional groups in methyl 4-(aminomethyl)-2-methoxybenzoate enables the implementation of orthogonal protecting group strategies for parallel library synthesis . The benzylic amine can be selectively Boc-protected while leaving the methyl ester and methoxy groups intact; the methyl ester can be selectively hydrolyzed under basic conditions (LiOH, THF/H₂O) without affecting the amine or methoxy; and the methoxy can be selectively demethylated (BBr₃, CH₂Cl₂, −78°C) to generate a phenolic handle for subsequent diversification. This three-dimensional orthogonal reactivity is not achievable with the des-methoxy analog, which offers only two handles and is therefore better suited for simpler, linear synthetic sequences rather than diversity-oriented synthesis .

Quote Request

Request a Quote for Methyl 4-(aminomethyl)-2-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.